molecular formula C46H32N2O4 B13659929 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde

Cat. No.: B13659929
M. Wt: 676.8 g/mol
InChI Key: NMXHPLAAJSSURM-UHFFFAOYSA-N
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Description

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde is a complex organic compound with the molecular formula C40H28N2O4 and a molecular weight of 600.66 g/mol . This compound is characterized by the presence of multiple formyl groups attached to a biphenyl structure, making it a significant molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde typically involves multi-step organic reactions. One common method includes the use of formylation reactions where formyl groups are introduced to the biphenyl structure through electrophilic aromatic substitution . The reaction conditions often require the use of strong acids or bases as catalysts and are carried out under controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde involves its ability to act as an electrophile due to the presence of formyl groups. These groups can participate in various nucleophilic addition reactions, targeting electron-rich centers in other molecules. The compound’s structure allows it to interact with multiple molecular targets, including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde is unique due to its multiple formyl groups attached to a biphenyl structure, providing a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C46H32N2O4

Molecular Weight

676.8 g/mol

IUPAC Name

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde

InChI

InChI=1S/C46H32N2O4/c49-29-33-1-17-41(18-2-33)47(42-19-3-34(30-50)4-20-42)45-25-13-39(14-26-45)37-9-11-38(12-10-37)40-15-27-46(28-16-40)48(43-21-5-35(31-51)6-22-43)44-23-7-36(32-52)8-24-44/h1-32H

InChI Key

NMXHPLAAJSSURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O

Origin of Product

United States

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